1-BROMO-2,6-DIFLUOROBENZENE-D3
Description
Properties
CAS No. |
1219803-73-2 |
|---|---|
Molecular Formula |
C6H3BrF2 |
Molecular Weight |
196.009 |
IUPAC Name |
1-bromo-3,4,5-trideuterio-2,6-difluorobenzene |
InChI |
InChI=1S/C6H3BrF2/c7-6-4(8)2-1-3-5(6)9/h1-3H/i1D,2D,3D |
InChI Key |
HRZTZLCMURHWFY-CBYSEHNBSA-N |
SMILES |
C1=CC(=C(C(=C1)F)Br)F |
Synonyms |
1-BROMO-2,6-DIFLUOROBENZENE-D3 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromo 2,6 Difluorobenzene D3 and Analogues
Strategies for Deuterium (B1214612) Incorporation in Halogenated Benzene (B151609) Systems
The site-selective introduction of deuterium into halogenated aromatic rings presents a unique synthetic challenge. Various methodologies have been developed to achieve this transformation, each with its own advantages and limitations. These strategies can be broadly categorized into direct hydrogen isotope exchange, electrophilic aromatic substitution, and dehalogenative deuteration.
Direct Hydrogen Isotope Exchange (HIE) Approaches
Direct Hydrogen Isotope Exchange (HIE) represents the most straightforward conceptual approach to deuteration, involving the direct replacement of a C-H bond with a C-D bond. Acid-mediated HIE is one of the oldest methods for labeling aromatic hydrocarbons. These reactions are often catalyzed by transition metals or strong acids/bases. nih.gov
For instance, iridium(I) complexes have been developed for the directed hydrogen isotope exchange of various aromatic compounds. acs.org In these systems, a directing group on the aromatic ring guides the catalyst to a specific C-H bond, facilitating the exchange with a deuterium source. While effective for a range of substrates, the efficiency and selectivity of direct HIE can be influenced by the electronic properties and steric environment of the target C-H bond. acs.org Another approach involves the use of simple alkali-metal bases, such as sodium hexamethyldisilazide (NaHMDS), which can promote deuteration of a range of C(sp²)–H bonds in the presence of a deuterated solvent like DMSO-d6. researchgate.net
Recent advancements have also explored the use of hexafluorophosphate (B91526) (PF6−) in deuterated 1,1,1,3,3,3-hexafluoroisopropanol (HFIP-d1) and D2O to facilitate HIE in aromatic compounds under ambient conditions. chemrxiv.org This method has shown high yields and excellent deuterium incorporation for phenols, anilines, anisoles, and heterocyclic compounds. chemrxiv.org
Electrophilic Aromatic Substitution (EAS) for Deuterium Exchange
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction in organic chemistry that can be adapted for deuterium labeling. youtube.com In this method, a deuterium cation (D+), typically generated from a strong deuterated acid like D2SO4, acts as the electrophile that attacks the electron-rich aromatic ring. youtube.comlibretexts.org The reaction proceeds through a cationic intermediate known as a benzenium ion, which then loses a proton to regenerate the aromatic system, resulting in a deuterated product. libretexts.org
The rate and regioselectivity of EAS are highly dependent on the substituents already present on the benzene ring. masterorganicchemistry.com Electron-donating groups activate the ring towards electrophilic attack and direct the incoming electrophile to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct the electrophile to the meta position. masterorganicchemistry.com For many aromatic compounds, this exchange with strong acids provides an accessible route for introducing deuterium. libretexts.org However, the requirement for strong acids can limit the functional group tolerance of this method.
Dehalogenative Deuteration Techniques
Dehalogenative deuteration offers a highly site-selective method for introducing deuterium by replacing a halogen atom with a deuterium atom. chinesechemsoc.orgnih.gov This approach is particularly valuable for synthesizing specifically labeled compounds where direct HIE or EAS might lack the desired regioselectivity.
Electrochemical methods provide a green and efficient alternative for dehalogenative deuteration, often proceeding at room temperature without the need for metal catalysts or harsh reagents. chinesechemsoc.orgchinesechemsoc.org In this technique, an electrical current is used to reduce the aryl halide at the cathode, generating a radical or anionic intermediate that then reacts with a deuterium source, most commonly D2O. chinesechemsoc.orgxmu.edu.cn This method is applicable to a wide range of aryl chlorides, bromides, and iodides. xmu.edu.cn The use of inexpensive and readily available D2O as the deuterium source adds to the economic appeal of this strategy. chinesechemsoc.org
Recent studies have demonstrated the successful electrochemical deuteration of various (hetero)aryl halides with high yields and deuterium incorporation levels. chinesechemsoc.orgchinesechemsoc.org For example, a practical method using a platinum plate anode and a lead plate cathode in the presence of D2O has been reported for the deuteration of numerous aryl bromides. chinesechemsoc.org
Table 1: Electrochemical Dehalogenative Deuteration of Aryl Bromides
| Substrate | Product | Yield (%) | Deuterium Incorporation (%) |
|---|---|---|---|
| 1-Bromonaphthalene | 1-Deuteronaphthalene | 95 | 98 |
| 9-Bromophenanthrene | 9-Deuterophenanthrene | 92 | 97 |
| 4-Bromo-1,1'-biphenyl | 4-Deutero-1,1'-biphenyl | 99 | 91 |
| 2-Bromo-6-methoxynaphthalene | 2-Deutero-6-methoxynaphthalene | 91 | 87 |
Data sourced from a study on electrochemical deuteration of (hetero)aryl halides. chinesechemsoc.org
Photocatalytic methods have emerged as a mild and powerful tool for a variety of organic transformations, including dehalogenative deuteration. nih.gov These reactions utilize a photocatalyst that, upon light absorption, can initiate electron transfer processes to generate highly reactive intermediates. nih.govosti.gov In the context of deuteration, a photocatalyst can reduce an aryl halide to a carbon-centered radical, which then abstracts a deuterium atom from a deuterium source. osti.gov
One notable approach employs porous cadmium selenide (B1212193) (CdSe) nanosheets as a catalyst and heavy water (D2O) as the deuterium source. nih.govosti.gov This system operates via the generation of highly active carbon and deuterium radicals through photoinduced electron transfer, followed by their coupling. nih.govosti.gov This mechanism is distinct from traditional methods that involve deuterium cations or anions and demonstrates good selectivity and functional group tolerance. nih.gov Another developed photocatalytic system uses an aryl-amine photocatalyst and a disulfide co-catalyst for the efficient deuteration of a broad range of aryl chlorides. nih.gov
Table 2: Photocatalytic Deuterodehalogenation of Aryl Halides
| Aryl Halide | Deuterated Product | Deuterium Incorporation (%) |
|---|---|---|
| 4-Chlorobiphenyl | 4-Deuterobiphenyl | 98 |
| 1-Chloronaphthalene | 1-Deuteronaphthalene | 99 |
| 4-Chloroanisole | 4-Deuteroanisole | 97 |
Data from an organophotocatalytic selective deuterodehalogenation study. nih.gov
Organometallic reagents, particularly Grignard reagents, have long been used for dehalogenative deuteration. This method involves the formation of an organometallic intermediate, such as an aryl magnesium halide (Grignard reagent), by reacting the aryl halide with magnesium metal. This intermediate is then quenched with a deuterium source, like D2O, to yield the deuterated arene.
While this method is robust and widely applicable, it often requires strictly anhydrous conditions and can be incompatible with certain functional groups. More recent developments in this area focus on transition-metal catalysis. Palladium-catalyzed dehalogenative deuteration using D2 gas is a common method, though it can face challenges with aryl bromides and chlorides. chemrxiv.org To address these issues, novel homogeneous palladium catalytic systems have been developed, for instance, using Zn(OAc)2 as an additive, which allows for the efficient deuteration of a wide range of drug-like aryl halides under mild conditions with excellent functional group tolerance. chemrxiv.orgchemistryviews.org
Photocatalytic Deuteration via D2O Splitting
Regioselective Deuteration Strategies for Aromatic Scaffolds
The synthesis of 1-Bromo-2,6-difluorobenzene-d3, more precisely named 1-bromo-3,4,5-trideuterio-2,6-difluorobenzene, involves the specific incorporation of three deuterium atoms onto the aromatic ring. Achieving such regioselectivity is a significant challenge in synthetic chemistry. Several strategies are employed for the deuteration of aromatic scaffolds, with the choice of method depending on the desired deuteration pattern, the stability of the substrate, and the availability of starting materials.
One of the most powerful techniques is catalytic hydrogen isotope exchange (HIE) . This method utilizes a transition metal catalyst to facilitate the exchange of hydrogen atoms on an aromatic ring with deuterium from a deuterated source, such as heavy water (D₂O) or deuterated solvents. researchgate.netsnnu.edu.cn The regioselectivity of HIE is often controlled by directing groups present on the substrate, which coordinate to the metal center and guide the C-H activation to specific positions, typically ortho to the directing group. snnu.edu.cnnih.gov For substrates like difluorobenzenes, the fluorine atoms themselves can influence the acidity of adjacent C-H bonds, making them more susceptible to base-mediated deuteration. uva.es Research has shown that fluoroarenes can be selectively deuterated by H/D exchange using deuterated solvents in the presence of an alkali metal carbonate, targeting the C-H bonds ortho to the C-F bonds. uva.es
Another approach is the dehalogenation of polyhalogenated precursors in a deuterium-rich environment. For instance, a polyhalogenated aromatic compound can be reduced using a catalyst like palladium on carbon (Pd/C) with deuterium gas (D₂) or a deuterated hydrogen donor, leading to the replacement of halogen atoms with deuterium. scispace.com
A third strategy involves a multistep synthesis starting from a pre-deuterated precursor . For example, a fully deuterated benzene ring can be functionalized through a series of reactions to build the desired molecule. A plausible route to 1-bromo-3,4,5-trideuterio-2,6-difluorobenzene could start from a deuterated aniline (B41778) derivative, which is then converted to the target compound via a Sandmeyer reaction, a well-established method for converting anilines to aryl halides. google.comgoogle.com While effective, this approach can be costly due to the price of the initial deuterated materials. mdpi.com
The table below summarizes these general strategies.
| Synthetic Strategy | General Principle | Key Reagents | Selectivity Control |
| Hydrogen Isotope Exchange (HIE) | Transition metal-catalyzed exchange of H for D on an existing aromatic ring. | D₂O, Deuterated solvents, D₂ gas; Pd, Pt, Ir, Ru catalysts. researchgate.netsnnu.edu.cnuva.eschemrxiv.org | Directing groups, inherent acidity of C-H bonds. nih.govuva.es |
| Dehalogenation | Reductive cleavage of C-Halogen bonds and formation of C-Deuterium bonds. | D₂ gas, Deuterated hydrogen donors; Pd/C catalyst. scispace.com | Position of the leaving halogen atoms. |
| From Deuterated Precursors | Building the target molecule from smaller, already deuterated starting materials. | Deuterated anilines, deuterated benzenes. mdpi.com | Standard synthetic transformations (e.g., Sandmeyer, Cross-Coupling). google.comgoogle.com |
Multistep Synthetic Routes Utilizing 1-Bromo-2,6-Difluorobenzene (B153491) as a Precursor
Once synthesized, this compound serves as a valuable deuterated building block for the creation of more complex molecules. Its utility in multistep synthesis lies in the reactivity of the carbon-bromine bond, which provides a handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions.
Preparation of Deuterated Aromatic Intermediates for Complex Molecule Synthesis
The primary application of 1-bromo-3,4,5-trideuterio-2,6-difluorobenzene is in the synthesis of deuterated aromatic intermediates. These intermediates are crucial in fields like drug discovery, where isotopic labeling helps in studying the metabolic fate of a drug (Absorption, Distribution, Metabolism, and Excretion - ADME), and in materials science, where deuteration can enhance the performance and lifetime of organic electronic devices. mdpi.commdpi.com
The most common reaction to generate these intermediates is the Suzuki-Miyaura coupling . In this reaction, the deuterated aryl bromide is coupled with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This creates a new carbon-carbon bond, linking the deuterated 2,6-difluorophenyl unit to another aromatic or aliphatic group. The resulting deuterated biaryl or substituted aromatic compound can then be carried forward in a longer synthetic sequence.
The general scheme for this process is shown below: Scheme 1: Suzuki-Miyaura coupling using 1-bromo-3,4,5-trideuterio-2,6-difluorobenzene to form a deuterated biaryl intermediate.

Image is for illustrative purposes only and does not represent a real chemical reaction diagram.
Derivatization of this compound in Synthetic Sequences
The derivatization of 1-bromo-3,4,5-trideuterio-2,6-difluorobenzene predominantly involves reactions at the C-Br bond. This allows for the incorporation of the deuterated 2,6-difluorophenyl moiety into a wide array of molecular architectures.
Key derivatization reactions include:
Suzuki-Miyaura Coupling: As mentioned, this is the most prevalent method, offering a versatile way to form C(aryl)-C(aryl) bonds.
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to introduce an alkynyl substituent.
Heck Coupling: This involves the palladium-catalyzed reaction with an alkene to form a new C-C bond, resulting in a substituted alkene.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction can be used to form a C-N bond by coupling the aryl bromide with an amine.
These reactions transform the initial deuterated building block into a variety of more complex structures, each retaining the specific isotopic label for its intended application.
Analytical Validation of Deuterium Content and Regioselectivity in Synthesized Deuterated Compounds
After the synthesis of 1-bromo-3,4,5-trideuterio-2,6-difluorobenzene or any of its derivatives, it is imperative to validate the outcome. This involves confirming the molecular structure and, crucially, determining the degree and position of deuterium incorporation. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). mdpi.comrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and isotopic analysis.
¹H NMR: In the proton NMR spectrum of the deuterated compound, the signals corresponding to the protons at positions 3, 4, and 5 of the benzene ring would be absent or significantly diminished. The integration of the remaining proton signals relative to an internal standard provides a quantitative measure of the extent of deuteration. mdpi.com
²H NMR: Deuterium NMR directly observes the deuterium nuclei. A spectrum would show signals in the regions corresponding to the chemical shifts of the deuterated positions, providing direct evidence of successful incorporation.
¹³C NMR: The carbon spectrum is also affected. Carbon atoms bonded to deuterium show a characteristic multiplet (due to C-D coupling) and are often shifted slightly upfield compared to carbons bonded to protons. mdpi.com
¹⁹F NMR: For this specific molecule, fluorine NMR is highly informative. The coupling patterns of the fluorine atoms with the adjacent ring protons would change significantly upon their replacement with deuterium, confirming the regioselectivity of the deuteration. rsc.org
Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the confirmation of deuterium incorporation.
Molecular Ion Peak: The molecular weight of 1-bromo-3,4,5-trideuterio-2,6-difluorobenzene is expected to be 196.01 g/mol , which is three mass units higher than its non-deuterated counterpart (192.99 g/mol ). superchroma.com.twnih.gov High-Resolution Mass Spectrometry (HRMS) can confirm this mass with high accuracy. rsc.org
Isotopic Distribution: Mass spectrometry can also reveal the isotopic distribution of the product. It can quantify the percentage of the sample that is d₀, d₁, d₂, d₃, etc. This is critical for determining the efficiency of the deuteration reaction. mdpi.com
The following table outlines the expected analytical data for the successful validation of 1-bromo-3,4,5-trideuterio-2,6-difluorobenzene.
| Analytical Technique | Expected Observation | Information Gained |
| ¹H NMR | Absence/reduction of signals for H-3, H-4, H-5. | Confirmation of deuteration and quantification of isotopic purity. |
| ²H NMR | Presence of signals in the aromatic region. | Direct detection of incorporated deuterium. |
| ¹⁹F NMR | Altered coupling patterns compared to the non-deuterated analogue. | Confirmation of regioselectivity (deuteration adjacent to fluorine). |
| Mass Spectrometry | Molecular ion peak shifted by +3 m/z units. | Confirmation of the incorporation of three deuterium atoms. |
| HRMS | Mass consistent with the formula C₆D₃BrF₂. | Unambiguous confirmation of elemental composition. |
Mechanistic Investigations Utilizing 1 Bromo 2,6 Difluorobenzene D3
Application in Kinetic Isotope Effect (KIE) Studies
The substitution of a hydrogen atom with a deuterium (B1214612) atom at a specific position within a molecule can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). epfl.ch The magnitude of this effect offers valuable insights into the rate-determining step of a reaction and the geometry of the transition state. princeton.edu
Probing Reaction Mechanisms via Primary Kinetic Isotope Effects with Deuterated Aryl Halides
Primary kinetic isotope effects are observed when the bond to the isotopically labeled atom is broken or formed during the rate-determining step of a reaction. princeton.edu For 1-bromo-2,6-difluorobenzene-d3, a significant primary KIE (where the rate constant for the hydrogen-containing compound, kH, is greater than that for the deuterium-containing compound, kD) would be anticipated if the carbon-deuterium (C-D) bond is cleaved in the slowest step. This is often a key indicator in reactions involving C-H activation, where the breaking of this bond is a critical part of the mechanism. The difference in reaction rates between the deuterated and non-deuterated versions of the molecule directly reflects the energy required for this bond-breaking event.
Elucidation of Reaction Pathways through Secondary Kinetic Isotope Effects
Secondary kinetic isotope effects arise when the bond to the isotope is not broken in the rate-determining step, yet the mass difference still influences the reaction rate. These effects are generally smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). The direction and magnitude of the secondary KIE can reveal information about changes in the hybridization or steric environment of the labeled carbon atom during the transition state. For instance, if a reaction involving this compound proceeds through a transition state where the deuterium-bearing carbon atom changes from sp2 to sp3 hybridization, a normal secondary KIE would be expected.
Analysis of Inverse Kinetic Isotope Effects in Aromatic Systems
An inverse kinetic isotope effect (kH/kD < 1) in reactions with this compound suggests that the transition state is more sterically hindered or has a stiffer vibrational potential at the deuterated position compared to the reactant molecule. This can happen in reactions where a new bond is formed to the carbon atom attached to deuterium in the rate-determining step, resulting in a more constrained transition state. Observing an inverse KIE can be a crucial piece of evidence for differentiating between potential reaction mechanisms.
Contributions to Understanding C-H/C-D Bond Cleavage Energetics in Organic Reactions
The study of KIEs with this compound provides quantitative data on the zero-point energy differences between carbon-hydrogen (C-H) and C-D bonds. epfl.ch The C-D bond has a lower zero-point energy, making it stronger than a C-H bond. uva.es Consequently, more energy is needed to cleave a C-D bond, which leads to a slower reaction rate if this bond is broken in the rate-determining step. princeton.edu By measuring the KIE, chemists can gain a more accurate understanding of the activation energy for C-H/C-D bond cleavage, a fundamental aspect of many organic reactions.
Role in Elucidating Reaction Intermediates and Transition States
The isotopic labeling in this compound is a valuable tool for trapping and identifying transient intermediates and for providing a more detailed picture of the transition state structure. For example, in a reaction thought to proceed through a benzyne (B1209423) intermediate, the final position of the deuterium label in the products can either confirm or refute this hypothesis. If the reaction involves a 2,6-difluorobenzyne intermediate, the deuterium atom would be expected to be distributed between the two possible positions in the final product. The analysis of this deuterium distribution serves as a powerful diagnostic tool for identifying short-lived intermediates.
Studies of Radical Mechanisms and Electron Transfer Processes Involving Halogenated Deuterated Arenes
In reactions that involve radical species or electron transfer, the use of deuterated compounds like this compound can aid in unraveling the underlying mechanism. rsc.orgmdpi.com For instance, in a radical-mediated debromination reaction, the presence or absence of a KIE can indicate whether C-D bond cleavage is part of the reaction's propagation steps. frontiersin.org Furthermore, in electron transfer processes, the isotopic label can be used to follow the fate of the aryl group and to distinguish between different potential pathways for product formation.
Advanced Spectroscopic and Analytical Characterization for Research Applications
High-Resolution Mass Spectrometry (HRMS) in Deuterated Compound Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of deuterated compounds, offering unparalleled accuracy and sensitivity. researchgate.net It allows for the detailed investigation of isotopic composition and is crucial for both qualitative and quantitative workflows. researchgate.netfrontiersin.org
Table 1: Physicochemical Properties of 1-Bromo-2,6-difluorobenzene-d3 and its Unlabeled Analog
| Property | This compound | 1-Bromo-2,6-difluorobenzene (B153491) |
|---|---|---|
| CAS Number | 1219803-73-2 lgcstandards.com | 64248-56-2 lgcstandards.com |
| Molecular Formula | C₆D₃BrF₂ lgcstandards.com | C₆H₃BrF₂ nih.gov |
| Molecular Weight | 196.0073 lgcstandards.com | 192.99 nih.gov |
| Accurate Mass | 194.9574 lgcstandards.com | 191.93862 nih.gov |
This interactive table provides a comparison of the key properties of the deuterated compound and its non-deuterated form.
In many research applications, particularly in pharmacokinetic and metabolic studies, deuterated compounds are used for quantification in complex biological or environmental samples. google.commedchemexpress.com HRMS is instrumental in these quantitative analyses. When this compound is used as an internal standard, its distinct mass allows it to be easily separated from the non-deuterated analyte of interest, even if they co-elute chromatographically. frontiersin.org The high resolution of the mass spectrometer ensures that the signal from the deuterated standard is not confounded by matrix interferences, leading to highly accurate and precise quantification of the target analyte across a wide dynamic range. mdpi.com
This compound is utilized as a certified reference material and, more commonly, as a stable isotope-labeled internal standard (SILS). lgcstandards.com As a certified reference material, it provides a benchmark for instrument calibration and method validation, ensuring the data produced is accurate and reliable. lgcstandards.com In its role as a SILS, it is added in a known quantity to a sample at the beginning of the analytical process. Because the SILS is chemically identical to the analyte, it experiences the same variations during sample preparation, extraction, and analysis. By measuring the ratio of the analyte to the SILS, analytical variability can be corrected, which significantly improves the accuracy and precision of quantitative results. a2gov.org This approach is considered the gold standard in quantitative mass spectrometry.
Quantitative Analysis of Deuterated Compounds in Complex Research Matrices
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position Determination
NMR spectroscopy is a powerful, non-destructive technique used to determine the precise location of deuterium atoms within a molecule. google.comuni-koeln.de By comparing the spectra of the deuterated compound with its non-deuterated analog, researchers can confirm the regioselectivity of the deuterium labeling. acs.org
Proton Nuclear Magnetic Resonance (¹H NMR) is highly sensitive to the protons remaining in a deuterated molecule. In the case of this compound, the deuteration occurs on the aromatic ring at positions 3, 4, and 5. lgcstandards.com The ¹H NMR spectrum would therefore show a significant reduction or complete absence of signals corresponding to these positions when compared to the spectrum of unlabeled 1-Bromo-2,6-difluorobenzene. uni-koeln.de The integration of any remaining proton signals against a known internal standard allows for the calculation of the degree of deuteration. uni-koeln.de The disappearance of the complex splitting patterns seen in the unlabeled compound and the emergence of a simplified spectrum provides clear evidence of successful H/D exchange at the specified positions. acs.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides information about the carbon skeleton of the molecule. While ¹³C NMR is less sensitive than ¹H NMR, it is invaluable for confirming the positions of deuterium atoms. The coupling between carbon and deuterium (C-D) is different from the coupling between carbon and hydrogen (C-H), resulting in distinct changes in the ¹³C NMR spectrum. Carbons directly bonded to deuterium will exhibit a characteristic triplet splitting pattern (due to the spin I=1 of deuterium) and a shift to a slightly lower chemical shift (upfield shift). uni-koeln.de Analysis of the ¹³C NMR spectrum of this compound would confirm that the carbons at positions 3, 4, and 5 are bonded to deuterium, thereby verifying the labeling pattern. uni-koeln.de
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-Bromo-2,6-difluorobenzene |
| 2-allyl-1,3-difluorobenzene |
| 2,6-difluorobenzyloxirane |
| 2,6-difluoro-3-nitrobenzyloxirane |
| 4-chlorobenzyloxirane |
| 3-(p-nitrophenyl)-1- phenylaminopropan-2-ol |
| 3-(m-nitrophenyl)-1- phenylaminopropan-2-ol |
| enrofloxacin |
| enrofloxacin-d3 |
| enrofloxacin-d5 |
¹⁹F NMR for Fluorine Environment Analysis in Fluorinated Deuterated Benzenes
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an exceptionally powerful tool for analyzing fluorine-containing compounds due to its high sensitivity and wide range of chemical shifts. lcms.cz The ¹⁹F nucleus has a spin of 1/2 and a high gyromagnetic ratio, making it readily detectable. The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of fluorine atoms in subtly different structural positions. lcms.cz The chemical shift dispersion in ¹⁹F NMR is significantly larger than in ¹H NMR, which minimizes the probability of signal overlap. lcms.cz
In the case of 1-bromo-2,6-difluorobenzene and its deuterated isotopologue, the two fluorine atoms are chemically equivalent due to the molecule's symmetry. Therefore, they are expected to produce a single resonance in the ¹⁹F NMR spectrum. For the non-deuterated compound (1-bromo-2,6-difluorobenzene), this signal would appear as a multiplet due to coupling with the three adjacent aromatic protons (two ³JF-H couplings and one ⁴JF-H coupling).
Upon deuteration at positions 3, 4, and 5, the ¹⁹F NMR spectrum is simplified. The coupling between fluorine and deuterium (³JF-D) is substantially smaller than the coupling between fluorine and protium (B1232500) (³JF-H) because the gyromagnetic ratio of deuterium is much smaller. This results in a collapse of the complex multiplet into a much sharper signal, often appearing as a singlet or a finely split multiplet depending on the resolution and the magnitude of the residual F-D coupling. This spectral simplification is a key indicator of successful deuteration at the positions adjacent to the fluorine atoms.
Table 1: Expected ¹⁹F NMR Data for 1-Bromo-2,6-difluorobenzene and its -d3 Isotopologue
| Compound | Expected ¹⁹F Chemical Shift (δ) | Expected Multiplicity | Key Coupling Interactions |
| 1-Bromo-2,6-difluorobenzene | ~ -100 to -120 ppm | Multiplet | ³JF-H, ⁴JF-H |
| This compound | ~ -100 to -120 ppm | Sharpened multiplet or singlet | ³JF-D (small), ⁴JF-D (small) |
Note: Chemical shifts are approximate and can vary based on solvent and reference standard.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of C-D Bonds
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules. The substitution of hydrogen with deuterium, a heavier isotope, significantly alters the vibrational frequencies of the bonds involving these atoms. unam.mx This isotope effect is particularly pronounced for stretching and bending modes, providing a clear spectroscopic signature for deuteration.
The fundamental C-H stretching vibrations in aromatic rings typically appear in the 3100-3000 cm⁻¹ region of the IR and Raman spectra. Due to the increased mass of deuterium, the corresponding C-D stretching vibrations are shifted to lower frequencies, generally appearing in the 2300-2200 cm⁻¹ region. unam.mxaip.org This region of the IR spectrum is often free from other fundamental absorptions, making the C-D stretching band a highly diagnostic tool for confirming the presence of deuteration. unam.mx
Similarly, C-H out-of-plane bending vibrations, which are found in the 900-675 cm⁻¹ range, are also shifted to lower wavenumbers upon deuteration. Aromatic C-D bending modes can be observed at lower frequencies, for instance between 9 and 18 µm (approx. 1111-555 cm⁻¹). aanda.orguniversiteitleiden.nl
Raman spectroscopy is also highly effective for observing these isotopic shifts. Studies on deuterated benzenes have utilized Raman spectroscopy to identify and assign the various C-H and C-D vibrational modes, confirming the decrease in frequency upon deuteration. acs.orgcdnsciencepub.comacs.orgcsic.es
Table 2: Comparison of Typical Vibrational Frequencies for Aromatic C-H and C-D Bonds
| Vibrational Mode | Typical C-H Frequency Range (cm⁻¹) | Typical C-D Frequency Range (cm⁻¹) |
| Stretching (ν) | 3100 - 3000 | 2300 - 2200 |
| Out-of-plane Bending (γ) | 900 - 675 | Lower frequencies than C-H bends |
Coupled Chromatographic Techniques with Mass Spectrometry (e.g., GC-MS, LC-MS) for Separation and Identification of Deuterated Compounds
Coupled chromatographic-mass spectrometric techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the analysis of isotopically labeled compounds. These methods provide both separation of the analyte from a mixture and its unambiguous identification based on its mass-to-charge ratio.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds like this compound, GC-MS is an ideal analytical technique. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. In some cases, a slight difference in retention time can be observed between a deuterated compound and its non-deuterated counterpart due to the kinetic isotope effect, although they often co-elute. oup.com Following separation, the mass spectrometer fragments the molecules and detects the resulting ions. The molecular ion peak for this compound will be observed at a mass-to-charge ratio (m/z) that is three units higher than that of its non-deuterated analog, providing definitive evidence of the incorporation of three deuterium atoms. nih.gov The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be present in the mass spectrum of both the deuterated and non-deuterated compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique used for a wide range of compounds. mdpi.comnih.gov Similar to GC-MS, it separates components of a mixture prior to mass analysis. Deuterated compounds are frequently used as internal standards in quantitative LC-MS analysis because they typically co-elute with the non-deuterated analyte while being clearly distinguishable by the mass spectrometer. nih.govnih.gov The ability to separate the deuterated and non-deuterated isotopologues chromatographically can be influenced by the position of the deuterium atoms and the chromatographic conditions. oup.comnih.gov For this compound, LC-MS analysis would confirm the molecular weight and purity of the compound, with the mass difference being the key identifier. nih.gov
Table 3: Application of Coupled Chromatographic Techniques for the Analysis of this compound
| Technique | Separation Principle | Identification Principle | Key Advantages for this Compound |
| GC-MS | Volatility and interaction with GC column stationary phase. | Mass-to-charge ratio (m/z) of molecular ion and fragment ions. | High resolution separation; clear mass shift of +3 Da for the d3-isotopologue; characteristic bromine isotope pattern. |
| LC-MS | Polarity and interaction with LC column stationary and mobile phases. | Mass-to-charge ratio (m/z) of molecular ion. | Applicable to a broad range of compounds; used for purity assessment and as an internal standard; definitive mass confirmation. |
Computational Chemistry and Theoretical Studies of 1 Bromo 2,6 Difluorobenzene D3
Quantum Chemical Investigations of Electronic Structure and Bonding in Deuterated Aromatics
Quantum chemical calculations are fundamental to understanding how deuteration impacts the electronic structure and bonding within an aromatic molecule like 1-bromo-2,6-difluorobenzene-d3. The primary difference between protium (B1232500) and deuterium (B1214612) is mass, which influences the zero-point vibrational energy (ZPVE) of chemical bonds.
The C-D bond has a lower ZPVE than the C-H bond. This is because the vibrational frequency of a bond is inversely proportional to the reduced mass of the atoms involved. The heavier deuterium atom leads to a lower vibrational frequency and consequently a lower ZPVE. This seemingly small difference has several structural consequences that can be modeled computationally:
Bond Length and Strength: The lower ZPVE of the C-D bond means it resides in a lower energy state within the potential well. An effect of this is a slight shortening and strengthening of the C-D bond compared to the C-H bond. royalsocietypublishing.org Neutron diffraction studies on deuterated benzene (B151609) have experimentally confirmed this shortening of the C-D bond. royalsocietypublishing.org For this compound, quantum chemical calculations would predict that the C-D bonds are marginally shorter than the corresponding C-H bonds in its non-deuterated counterpart.
Intermolecular Interactions: The altered vibrational modes of deuterated compounds can influence intermolecular forces, such as hydrogen bonding (or in this case, deuterium bonding). rsc.org While 1-bromo-2,6-difluorobenzene (B153491) is not a strong hydrogen bond donor, changes in C-D bond polarity and polarizability compared to C-H can affect its interactions with other molecules or surfaces, a phenomenon that can be modeled. In some aromatic compounds, deuteration can lead to isotopic polymorphism, where the deuterated and non-deuterated versions crystallize in different structures due to modified intermolecular interactions. rsc.org
Computational methods like Density Functional Theory (DFT) are adept at calculating these properties. By solving the electronic Schrödinger equation, these methods can provide optimized geometries and vibrational frequencies, allowing for a direct comparison between 1-bromo-2,6-difluorobenzene and its d3-isotopologue.
Table 1: Comparison of Theoretical Bond Properties for H/D-Substituted Benzene Ring Note: This table presents typical values derived from computational studies on aromatic systems to illustrate the expected differences. Actual values for this compound would require specific calculations.
| Property | C-H Bond | C-D Bond | Expected % Change |
|---|---|---|---|
| Calculated Bond Length (Å) | ~1.084 | ~1.082 | ~ -0.2% |
| Calculated Vibrational Frequency (cm⁻¹) | ~3100 | ~2300 | ~ -25% |
| Calculated Zero-Point Energy (kJ/mol) | Higher | Lower | - |
Computational Modeling of Reaction Mechanisms and Pathways Involving Deuterated Arenes
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. For deuterated arenes, these models are particularly useful for understanding kinetic isotope effects (KIEs) and characterizing the potential energy surfaces of reactions.
The kinetic isotope effect is a change in the reaction rate that occurs when an atom in a reactant is replaced with one of its isotopes. unam.mxwikipedia.org It is formally defined as the ratio of the rate constant for the light isotopologue (kL) to that of the heavy isotopologue (kH). For hydrogen/deuterium, KIE = kH/kD. Computational chemistry, especially DFT, is routinely used to predict KIEs with considerable accuracy. wikipedia.orgresearchgate.net
Primary KIE: A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. unam.mx Since the C-D bond is stronger and has a lower ZPVE than the C-H bond, more energy is required to break it. This results in a higher activation energy for the deuterated compound and a slower reaction rate. Therefore, for a reaction involving the cleavage of a C-D bond in this compound, a "normal" primary KIE (kH/kD > 1) is expected. The magnitude of the primary KIE can provide insight into the transition state geometry.
Secondary KIE: A secondary KIE occurs when the bond to the isotope is not broken in the rate-determining step, but the isotopic substitution is at or near the reaction center. wikipedia.org These effects are typically smaller than primary KIEs. They arise from changes in the vibrational frequencies of the C-D bond between the ground state and the transition state. For example, if the hybridization of the carbon atom attached to the deuterium changes during the reaction (e.g., from sp2 to sp3), a secondary KIE will be observed.
Table 2: Predicted Kinetic Isotope Effects (kH/kD) for a Hypothetical Electrophilic Aromatic Substitution Note: These values are illustrative and based on general principles of KIEs in aromatic systems.
| Reaction Step | Type of KIE | Predicted kH/kD Value | Interpretation |
|---|---|---|---|
| C-D bond cleavage is rate-determining | Primary | 2 - 7 | Significant slowing of the reaction upon deuteration. |
| Formation of σ-complex is rate-determining (C-D bond intact) | Secondary | 0.9 - 1.1 | Minimal effect on the reaction rate. |
A cornerstone of computational reaction modeling is the mapping of the potential energy surface (PES). The PES describes the energy of a system as a function of the positions of its atoms. Key features of the PES are minima, which correspond to stable reactants, intermediates, and products, and saddle points, which correspond to transition states (TS).
For a reaction involving this compound, computational methods can be used to:
Locate Transition States: Algorithms can find the precise geometry of the TS, which is the highest energy point along the lowest energy path from reactants to products.
Calculate Activation Energies: The energy difference between the reactants and the transition state defines the activation energy barrier. Comparing the calculated activation energy for the deuterated versus the non-deuterated reactant allows for the direct prediction of the KIE. The difference in activation energy is primarily due to the ZPVE difference between the C-H and C-D bonds in the reactant and the transition state. nih.gov
Visualize Reaction Pathways: By tracing the reaction path downhill from the transition state, chemists can confirm that the TS connects the desired reactants and products. This is known as an Intrinsic Reaction Coordinate (IRC) calculation. Computational studies on the deuteration of fluorobenzene (B45895) have used such methods to evaluate transition state barriers. nih.gov
Predicting Primary and Secondary Kinetic Isotope Effects
Spectroscopic Simulations for Deuterated Aromatic Compounds (e.g., NMR, IR, Raman)
Computational chemistry can simulate various types of spectra, providing a powerful tool for structure verification and interpretation of experimental data. schrodinger.com For this compound, this is particularly valuable.
NMR Spectroscopy: Software packages can predict the chemical shifts for various nuclei. schrodinger.com For this compound, the most relevant simulations would be:
¹H NMR: The simulation would show the absence of signals corresponding to the positions where deuterium has been substituted.
²H NMR: A ²H (or deuterium) NMR spectrum can be simulated. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, providing a direct way to confirm the locations of deuteration. acs.orgcdnsciencepub.com
¹³C NMR: Deuterium substitution can cause small shifts (isotope shifts) in the signals of the attached carbon and adjacent carbons, which can also be modeled.
Quadrupole Coupling Constants: Deuterium is a quadrupolar nucleus (I=1). Theoretical calculations can predict the deuterium quadrupole coupling constant, which provides detailed information about the electronic environment around the deuterium nucleus. researchgate.netaip.org
Vibrational Spectroscopy (IR and Raman): The most dramatic effect of deuteration in vibrational spectra is the shift of stretching and bending modes involving the substituted atom.
The C-H stretching vibrations in aromatic rings typically appear around 3000-3100 cm⁻¹.
Due to the increased mass of deuterium, the corresponding C-D stretching vibrations are shifted to a much lower frequency, typically around 2200-2300 cm⁻¹.
Similarly, C-H bending vibrations (both in-plane and out-of-plane) are shifted to lower wavenumbers upon deuteration. DFT calculations are highly effective at predicting these vibrational frequencies. While a Raman spectrum for the parent compound 1-bromo-2,6-difluorobenzene is known nih.gov, a simulated spectrum for the d3-analogue would clearly show these characteristic shifts, aiding in its identification.
Table 3: Typical Calculated Vibrational Frequencies for Aromatic C-H and C-D Bonds Note: These are representative frequency ranges. Specific values depend on the exact molecular environment.
| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Predicted C-D Frequency (cm⁻¹) |
|---|---|---|
| Stretching | 3000 - 3100 | 2200 - 2300 |
| In-plane Bending | 1000 - 1300 | 750 - 950 |
| Out-of-plane Bending | 675 - 900 | 500 - 700 |
Theoretical Insights into Isotopic Fractionation Phenomena
Isotopic fractionation refers to the process that affects the relative abundance of isotopes, leading to their partitioning between different phases, chemical compounds, or even different positions within a molecule. tandfonline.com Theoretical calculations provide crucial insights into the principles governing these phenomena.
The equilibrium constant for an isotope exchange reaction, known as the isotopic fractionation factor (α), can be calculated using statistical mechanics from the vibrational frequencies obtained through quantum chemical calculations. acs.org DFT methods have proven effective for calculating position-specific equilibrium fractionation factors for deuterium in various organic molecules. acs.orgnih.gov
For this compound, theoretical studies can predict how it might partition in various scenarios:
Environmental Partitioning: Calculations can estimate the fractionation factor between this compound in the gas phase versus dissolved in water, or adsorbed onto a surface like graphene. semanticscholar.org These calculations rely on the subtle differences in intermolecular interactions and ZPVE between the deuterated and non-deuterated species.
Reaction Kinetics: In competing reaction pathways, fractionation can occur. If a reaction has a significant KIE, the unreacted starting material will become progressively enriched in the heavier isotope (deuterium). Theoretical models of the reaction pathways can predict the extent of this enrichment. d-nb.info
Biological Systems: While not directly applicable to this specific compound without further context, theoretical studies on isotope fractionation are vital in understanding metabolic pathways, where enzymes can show high isotopic selectivity. d-nb.info
By calculating the vibrational partition functions for 1-bromo-2,6-difluorobenzene and its d3-isotopologue, chemists can theoretically predict its behavior in isotopic fractionation processes, which is critical for fields like environmental chemistry, geochemistry, and metabolomics. acs.orgnih.gov
Research Applications in Diverse Chemical Disciplines
Development of New Organic Synthesis Methodologies
The strategic incorporation of deuterium (B1214612) in 1-bromo-2,6-difluorobenzene-d3 offers distinct advantages in the field of organic synthesis, enabling the development of new and refined synthetic strategies.
Facilitating Aryl-Aryl Bond-Formation Reactions with Deuterated Halogenated Benzenes
The formation of aryl-aryl bonds is a fundamental transformation in organic chemistry, crucial for the synthesis of a wide array of important molecules, including pharmaceuticals, agrochemicals, and functional materials. rsc.org The use of deuterated halogenated benzenes, such as this compound, can be instrumental in these reactions.
While direct arylation via C-H activation has gained prominence for its efficiency, traditional cross-coupling reactions remain vital. rsc.org In this context, deuterated compounds can serve as powerful tools for mechanistic studies. The kinetic isotope effect, a change in reaction rate upon isotopic substitution, can help elucidate reaction pathways. By comparing the reaction rates and product distributions of deuterated and non-deuterated analogues, chemists can gain insights into the rate-determining steps and the nature of intermediates in catalytic cycles, such as those involving palladium catalysis. displaydaily.comnih.gov Furthermore, methods for the one-pot synthesis of p-terphenyls and unsymmetrical biaryls have been developed using aryl Grignard reagents to generate and trap aryne intermediates, a process where specifically labeled deuterated diaryls could be synthesized. sci-hub.se
Recent advancements have focused on developing more sustainable and efficient methods for deuteration. For instance, palladium-catalyzed deuteration of aryl halides using deuterium oxide (D₂O) as the deuterium source presents a cost-effective and highly functional group tolerant approach. nih.gov Electrochemical methods also offer a mild and efficient alternative for the dehalogenative deuteration of aryl halides, avoiding the need for metal catalysts and harsh reagents. chinesechemsoc.org
Synthesis of Complex Polycyclic Aromatic Hydrocarbons (PAHs) and Derivatives
Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are a class of compounds with significant interest due to their unique electronic and photophysical properties. 1-Bromo-2,6-difluorobenzene (B153491) serves as a key starting material in the synthesis of these complex structures. For example, silyl (B83357) cation-promoted C–F activation has been utilized for the intramolecular aryl-aryl coupling of fluorophenyl substrates to form cyclized PAHs. uzh.ch Deuterium-labeled starting materials like this compound are invaluable in such research for tracing reaction mechanisms and understanding the intricate pathways of these cyclization reactions. uzh.ch
Application in SNAr Reactions and Organometallic Catalysis
The electron-withdrawing nature of the two fluorine atoms in 1-bromo-2,6-difluorobenzene activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr). This reactivity is harnessed in various synthetic applications. For instance, it has been used in the synthesis of tris(fluorophenyl)boranes and in three-component coupling reactions with benzyne (B1209423) and isocyanides. chemicalbook.com
In the realm of organometallic catalysis, this compound and its derivatives are crucial. For example, 1-bromo-2,6-difluorobenzene has been used as a precursor in the synthesis of multiple-resonance thermally activated delayed fluorescence (MR-TADF) emitters for optoelectronic materials. researchgate.netrsc.org The synthesis often involves sequential SₙAr reactions to introduce different functional groups. researchgate.net The use of the deuterated analogue, this compound, can aid in mechanistic investigations of these catalytic processes.
Contribution to Materials Science Research
The unique properties imparted by deuterium make this compound a valuable precursor in the design and synthesis of advanced materials with tailored characteristics.
Design and Synthesis of Optoelectronic Materials (e.g., OLEDs) Utilizing Deuterated Precursors
Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology. A significant challenge in OLED technology is the operational stability and lifetime of the devices, particularly for blue-emitting materials. zeochem.com The incorporation of deuterium into the organic molecules used in OLEDs has emerged as a promising strategy to enhance their longevity. displaydaily.comzeochem.com
The underlying principle is the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down degradation pathways that involve the cleavage of these bonds, thereby extending the operational lifetime of the OLED device. displaydaily.com Published research has demonstrated a significant increase in lifetime, in some cases by a factor of five, when deuterium is strategically placed at locations on the molecule known to be susceptible to degradation. displaydaily.com
Deuterated precursors, such as this compound, are essential for synthesizing these advanced OLED materials. google.com They can be used to prepare deuterated host materials, dopants, and charge-transport materials. google.comansto.com The synthesis of these materials can be achieved by using deuterated starting materials or by H/D exchange reactions on the final compounds. google.comansto.com The use of deuterated precursors is often the more efficient and regioselective method.
Development of Deuterated Polymers and Materials with Modified Properties
The replacement of hydrogen with deuterium can also modify the properties of polymers. Deuterated polymers can exhibit altered thermal stability, and different vibrational (infrared absorption) characteristics compared to their non-deuterated counterparts. google.com
This compound can serve as a monomer or a precursor to a monomer for the synthesis of deuterated polymers. For example, it can be envisioned as a starting point for creating fluorinated and deuterated polyphenylenes or other conjugated polymers. These polymers could find applications in areas where specific thermal or spectroscopic properties are required. The synthesis of alkyl-deuterated nematogenic 4-[(2,6-difluorophenyl)ethynyl]biphenyls, used in liquid crystal applications, has been reported starting from 1-bromo-3,5-difluorobenzene, a positional isomer, highlighting the utility of such precursors in creating materials with tailored properties for optical applications. mdpi.com
Interactive Data Table: Properties of 1-Bromo-2,6-difluorobenzene
| Property | Value | Source |
| Molecular Formula | C₆H₃BrF₂ | |
| Molecular Weight | 192.99 g/mol | nih.gov |
| CAS Number | 64248-56-2 | |
| Refractive Index | n20/D 1.51 (lit.) | |
| Physical State | Clean yellow liquid | chemicalbook.com |
Exploration of Conjugated Organic Systems for Advanced Material Applications
The development of advanced materials for organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs), relies on the precise synthesis and characterization of novel organic compounds. The non-deuterated analogue, 1-bromo-2,6-difluorobenzene, is a crucial building block in the synthesis of a class of emitters known as multiple-resonance thermally activated delayed fluorescence (MR-TADF) materials. rsc.orgnih.gov These materials are highly sought after for their ability to achieve narrow emission spectra, high quantum yields, and excellent color purity, which are essential for high-resolution displays. rsc.orgnih.gov
The synthesis of MR-TADF frameworks often involves nucleophilic aromatic substitution (SNAr) reactions where 1-bromo-2,6-difluorobenzene or its derivatives are key starting materials. rsc.org Researchers use these building blocks to construct complex, rigid, polycyclic aromatic hydrocarbons doped with boron and nitrogen atoms. nih.gov This rigid structure suppresses vibrational coupling, leading to the desired narrowband emission. nih.gov
In this context, this compound is employed to create deuterated MR-TADF emitters. The replacement of hydrogen with its heavier isotope, deuterium, can modify the material's photophysical properties due to the kinetic isotope effect. This modification can enhance the metabolic stability and pharmacokinetic properties of molecules, and in the context of OLEDs, it can lead to increased operational stability and longer device lifetimes by strengthening the C-H (or C-D) bonds against degradation. acs.org The use of deuterated building blocks allows for systematic studies into how isotopic substitution impacts factors like reverse intersystem crossing (RISC) rates and non-radiative decay, providing insights for designing more robust and efficient OLED emitters. rsc.org
Table 1: Examples of MR-TADF Emitters and their Performance in OLEDs This table showcases the performance of various MR-TADF emitters, a class of materials for which this compound is a relevant deuterated building block.
| Emitter Name | Emission Peak (nm) | Full Width at Half Maximum (FWHM) (nm) | Maximum External Quantum Efficiency (EQEmax) (%) | Reference |
|---|---|---|---|---|
| DABNA-1 | 467 | 28 | ~100 (IQE) | rsc.org |
| Py-Cz-BN | 586 | 40 | 29.6 | nih.gov |
| tPhCzPh3Si | 512 | - | 34.6 | the-innovation.org |
| Sym-DiDiKTa | 543 | 29 | 9.8 (19.9 in hyperfluorescence device) | chemrxiv.org |
Environmental Chemistry Research
In environmental science, the accurate detection and quantification of persistent organic pollutants (POPs) is paramount for assessing environmental contamination and human exposure. Many of these pollutants, such as polybrominated diphenyl ethers (PBDEs) and polycyclic aromatic hydrocarbons (PAHs), are halogenated aromatic compounds. mdpi.comunit.no Due to the complexity of environmental samples (e.g., soil, water, sediment), precise analysis requires the use of internal standards to correct for variations during sample preparation and instrumental analysis. clearsynth.comscioninstruments.com
Deuterated compounds are ideal internal standards for mass spectrometry (MS) based methods like Gas Chromatography-Mass Spectrometry (GC-MS). scioninstruments.com this compound, with its brominated and fluorinated benzene (B151609) structure, is chemically similar to many halogenated pollutants. This similarity ensures that it behaves almost identically to the target analytes during extraction, cleanup, and injection, but its different mass (due to the deuterium atoms) allows it to be distinguished by the mass spectrometer. scioninstruments.com By adding a known amount of the deuterated standard to a sample, any loss of analyte during sample processing can be accounted for, leading to highly accurate quantification. clearsynth.com
Tracing Environmental Processes using Stable Isotope Labels
Stable isotope-labeled compounds are essential for tracing the fate and transport of pollutants in the environment. While broad tracers like deuterium oxide are used to follow water movement, compound-specific isotope standards are needed for quantitative analysis of specific contaminants. mdpi.comannualreviews.org this compound serves this purpose as an internal standard in isotope dilution mass spectrometry (IDMS).
The principle of IDMS involves adding a known quantity of an isotopically labeled standard (e.g., this compound) to an environmental sample before any processing steps. scioninstruments.com This "spiked" sample is then subjected to extraction and analysis. The ratio of the signal from the native pollutant to the signal from the labeled internal standard is measured by GC-MS. Since the standard and the native analyte are affected proportionally by any sample loss or matrix effects, this ratio provides a highly accurate measure of the native pollutant's concentration. clearsynth.comtexilajournal.com This technique is critical for reliably quantifying trace levels of contaminants like PBDEs in complex matrices such as consumer products, sediment, and biological tissues. unit.noca.gov
Table 2: Use of Deuterated Internal Standards in Environmental Pollutant Analysis This table provides examples of pollutant classes where deuterated internal standards, such as this compound, are fundamentally important for accurate quantification.
| Pollutant Class | Analytical Method | Role of Deuterated Standard | Example Analytes | Reference(s) |
|---|---|---|---|---|
| Polybrominated Diphenyl Ethers (PBDEs) | GC-MS/MS | Internal standard for quantification | BDE-47, BDE-100, BDE-154 | mdpi.comunit.noca.gov |
| Polycyclic Aromatic Hydrocarbons (PAHs) | GC-MS | Internal standard for calibration and quantification | Benzo[a]pyrene, Perylene, Naphthalene | epa.govepa.gov |
| Organophosphate Flame Retardants (OPFRs) | GC-MS/MS | Internal standard for quantification | TCEP, DEHP | unit.noca.gov |
| Tire Tread Particles | Pyrolysis-GC/MS | Internal standard to correct for recovery and matrix effects | Vinylcyclohexene, Dipentene | nih.govnih.gov |
Isotopic Signature Analysis in Natural Samples (e.g., Meteorites)
The study of organic molecules in meteorites provides unique insights into the chemical processes of the early solar system and the origins of life. nii.ac.jp A key area of this research is the analysis of deuterium-to-hydrogen (D/H) ratios in meteoritic compounds like polycyclic aromatic hydrocarbons (PAHs). nih.govnasa.gov Unusually high D/H ratios in these molecules are considered a signature of formation in cold interstellar environments. nasa.govstanford.edu
These studies measure the natural isotopic abundance within the meteorite's own organic material. However, the analytical process to measure these signatures requires extremely high precision and accuracy. This is where synthetic deuterated compounds play an instrumental, albeit different, role. While this compound would not be the target of the isotopic signature analysis itself, it could be used as a laboratory internal standard during the GC-MS analysis. researchgate.net Its purpose would be to ensure the stability and calibration of the instrument and to help quantify the concentration of any structurally similar halogenated organic compounds that might be present in the meteorite extract. Using a standard with a known, high level of deuteration helps validate the analytical method's ability to accurately measure isotopic ratios. nih.govresearchgate.net
Applications in Fundamental Biological Systems Research
In biological research, particularly in proteomics and metabolomics, stable isotope labeling is a cornerstone technology for quantitative analysis. acs.orgtexilajournal.com Deuterated compounds are widely used as internal standards in LC-MS based bioanalysis to ensure accuracy and precision when measuring the concentration of drugs, metabolites, or endogenous biomolecules in complex biological matrices like blood or plasma. texilajournal.comwisdomlib.orgscispace.com
Stable Isotope Labeling for Proteomics Studies
Quantitative proteomics aims to measure the amount of thousands of proteins in a biological sample, often comparing different states (e.g., healthy vs. diseased). Mass spectrometry is the primary tool for this, and its accuracy relies heavily on the use of stable isotope-labeled internal standards. bioanalysis-zone.comuni-marburg.de
While methods like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) involve metabolically incorporating heavy (¹³C, ¹⁵N) amino acids into all proteins, the fundamental principle of using an internal standard to correct for analytical variability remains the same. bioanalysis-zone.com A deuterated standard, such as a deuterated peptide, is chemically identical to the analyte peptide but has a different mass. scispace.com When analyzing complex protein digests, adding a known amount of a stable isotope-labeled peptide allows for precise quantification of the corresponding native peptide. bioanalysis-zone.com
Studying protein turnover—the dynamic process of protein synthesis and degradation—is crucial for understanding cellular regulation and disease. A common method involves introducing stable isotope-labeled amino acids to cells and then using LC-MS to measure the rate at which the "heavy" labeled peptides appear and "light" unlabeled peptides disappear over time.
In such experiments, this compound itself is not incorporated into proteins. Instead, its utility lies in its potential role as a non-endogenous internal standard during the complex LC-MS analysis. While stable isotope-labeled peptides are the ideal internal standards as they co-elute with the analyte, other deuterated compounds can be used to monitor and correct for system-wide analytical variability, such as fluctuations in injection volume or MS detector response. scispace.com Adding a compound like this compound, which is not naturally found in biological systems, provides a constant reference point throughout the analytical run, thereby improving the precision of the quantitative measurements of the peptides being studied for turnover. scioninstruments.comtexilajournal.com
Table 3: Role of Internal Standards in Quantitative Proteomics This table outlines the types and functions of internal standards, illustrating the context in which a compound like this compound could serve as an analytical tool.
| Internal Standard Type | Description | Function | Reference(s) |
|---|---|---|---|
| Stable Isotope-Labeled (SIL) Protein | Full-length protein with heavy isotopes incorporated. | Ideal standard; added before sample prep to account for all process steps (e.g., digestion, enrichment). | bioanalysis-zone.com |
| Stable Isotope-Labeled (SIL) Peptide | Synthetic peptide corresponding to a tryptic peptide of the target protein, containing heavy isotopes. | Most common IS; added after protein digestion to quantify specific peptides. | bioanalysis-zone.comuni-marburg.de |
| Analogous/Non-endogenous Standard | A compound structurally similar but not identical to the analyte, or a deuterated compound not found in the sample. | Used to correct for instrumental variability (injection, ionization); can help identify issues like matrix effects. | scispace.com |
Determination of Protein Conformations via Hydrogen/Deuterium Exchange
Hydrogen/deuterium exchange (HDX) coupled with mass spectrometry is a powerful technique for probing the structure and dynamics of proteins. The method relies on the exchange of labile amide protons on the protein backbone with deuterium from a solvent, a process whose rate is highly dependent on the protein's local and global conformation. Regions of the protein that are solvent-accessible and structurally flexible will exhibit faster exchange rates than those that are buried within the protein core or are involved in stable hydrogen bonds.
In principle, a deuterated small molecule like this compound would not be a primary tool for the direct determination of protein conformations via HDX. This technique focuses on the exchange of protons within the protein itself. However, deuterated compounds can play a role in studies where the interaction of a small molecule ligand with a protein is of interest. In such experiments, the binding of a ligand can induce conformational changes in the protein, which can then be monitored by HDX-MS. The use of a deuterated ligand would be more relevant for nuclear magnetic resonance (NMR) spectroscopy studies to distinguish ligand signals from those of the protein.
Tracing Biochemical Pathways in Model Systems
Stable isotope labeling is a fundamental technique for tracing the metabolic fate of molecules in biological systems. By introducing a compound enriched with a heavy isotope, such as deuterium, researchers can follow its journey through various biochemical pathways using techniques like mass spectrometry and NMR. This allows for the identification of metabolites and the elucidation of metabolic networks.
Deuterium-labeled compounds, including deuterated aryl halides, are used as tracers to study the metabolism of drugs and other xenobiotics. The carbon-deuterium bond is stronger than the carbon-proton bond, which can lead to a kinetic isotope effect, potentially slowing down metabolic processes at the site of deuteration. This can be a valuable tool for understanding reaction mechanisms and improving the metabolic stability of drug candidates.
Theoretically, this compound could serve as a tracer to investigate the biochemical pathways involved in the metabolism of halogenated aromatic compounds. Upon administration to a model system, its metabolic products could be identified by mass spectrometry, with the deuterium label providing a clear signature to distinguish metabolites of the compound from endogenous molecules. However, specific studies detailing such an application for this compound are not found in the reviewed literature. One search result did mention that case studies involving deuterated analogs such as 1-Bromo-2,6-difluorobenzene-d₃ highlight challenges in the handling of fluorine, suggesting its use in synthetic contexts rather than direct biochemical tracing studies.
Data Tables
Due to the absence of specific research findings for this compound in the specified applications, no data tables can be generated.
Q & A
Q. What are the standard synthetic routes for preparing 1-bromo-2,6-difluorobenzene-d3, and how is isotopic purity ensured?
The synthesis typically involves selective deuteration of the parent compound (1-bromo-2,6-difluorobenzene) using deuterium exchange reactions under catalytic conditions (e.g., transition metal catalysts in deuterated solvents). Isotopic purity (≥98 atom% D) is achieved through rigorous purification via column chromatography or recrystallization, followed by validation using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm the absence of non-deuterated impurities .
Q. Which analytical techniques are most effective for characterizing this compound in tracer studies?
- NMR Spectroscopy : -NMR is used to confirm deuterium incorporation by observing the absence of proton signals at the labeled positions. -NMR resolves fluorine environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) quantifies isotopic enrichment and distinguishes isotopic peaks (e.g., vs. ) .
- Gas Chromatography (GC) : Purity (>95%) is verified using GC with flame ionization detection, calibrated against non-deuterated analogs .
Q. How is this compound applied in metabolic or proteomic research?
As a stable isotope-labeled tracer, it enables quantitative MS-based analyses in:
Q. What storage conditions are critical to maintain isotopic integrity during experiments?
Store at 0–6°C in airtight, light-resistant containers to prevent isotopic exchange or degradation. Avoid prolonged exposure to moisture, which can hydrolyze the C-Br bond or introduce contamination .
Q. How is this compound utilized as a precursor in organic synthesis?
It serves as a deuterated building block for synthesizing fluorinated aromatic derivatives, such as:
- Deuterated Benzyl Alcohols : Via nucleophilic substitution (e.g., hydrolysis with deuterated NaOH) .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with deuterated boronic acids to generate labeled biaryl compounds .
Advanced Research Questions
Q. What experimental and computational methods elucidate the photodissociation dynamics of this compound?
- Velocity Map Imaging (VMI) : Measures recoiling velocity and angular distributions of photofragments (e.g., Br atoms) under UV irradiation (234–267 nm).
- Theoretical Modeling : Time-dependent density functional theory (TD-DFT) calculates excited-state potential energy surfaces, revealing symmetry-dependent dissociation pathways (C vs. lower symmetry) .
Q. How does deuteration influence reaction mechanisms in cross-coupling or substitution reactions?
Deuteration at the 2,6-positions alters kinetic isotope effects (KIEs), slowing (nucleophilic aromatic substitution) rates due to reduced vibrational zero-point energy. This requires optimization of reaction conditions (e.g., higher temperatures or stronger bases) to maintain efficiency .
Q. How can contradictory MS/NMR data arising from isotopic scrambling be resolved?
Q. What challenges arise in achieving regioselective deuteration of polyhalogenated aromatics?
Competing deuteration pathways at adjacent halogenated positions (e.g., 2,6-F vs. 1-Br) require:
- Directed Ortho-Metalation : Using strong bases like LDA (lithium diisopropylamide) to direct deuteration to specific sites.
- Protecting Groups : Temporarily blocking reactive positions (e.g., silylation of fluorine) .
Q. How do computational models enhance understanding of isotopic effects on photofragmentation?
Molecular dynamics (MD) simulations coupled with ab initio calculations predict isotopic branching ratios (e.g., Br vs. D loss) and angular anisotropies. These models validate experimental VMI data and explain deviations from statistical dissociation models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
